molecular formula C23H24N4O2S B2468301 N1-(2-(2,4-dimethylphenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-N2-phenethyloxalamide CAS No. 899993-91-0

N1-(2-(2,4-dimethylphenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-N2-phenethyloxalamide

Cat. No. B2468301
CAS RN: 899993-91-0
M. Wt: 420.53
InChI Key: VBLBDDSQADCNBF-UHFFFAOYSA-N
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Description

N1-(2-(2,4-dimethylphenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-N2-phenethyloxalamide is a useful research compound. Its molecular formula is C23H24N4O2S and its molecular weight is 420.53. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Characterization

Researchers have focused on the synthesis and characterization of various compounds that share structural similarities with N1-(2-(2,4-dimethylphenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-N2-phenethyloxalamide, highlighting the interest in thieno[3,4-c]pyrazole derivatives and related structures. For instance, the synthesis of 4H-thieno[3,4-c]pyrazole derivatives has been explored for their remarkable analgesic, antiinflammatory, and antipyretic activities, as well as platelet antiaggregating activity in vitro, comparable to that of acetylsalicylic acid (Menozzi et al., 1992). Additionally, metallomacrocyclic palladium(II) complexes with new hybrid pyrazole ligands have been synthesized, showcasing the diverse application of pyrazole-based compounds in coordination chemistry and potentially catalysis (Guerrero et al., 2008).

Antimicrobial and Antitumor Activities

The antimicrobial and antitumor potential of compounds structurally related to this compound has been investigated. For example, the synthesis and biological evaluation of novel benzenesulfonamide derivatives have been carried out, with some compounds exhibiting excellent in vitro antitumor activity against HepG2 and MCF-7 cell lines, highlighting the potential of these compounds in the development of new therapeutic agents (Fahim & Shalaby, 2019).

Photovoltaic and Optoelectronic Applications

Research into conjugated polymers for photovoltaic applications has included the study of bridged bithiophene-based conjugated polymers, indicating the relevance of thieno and pyrazole derivatives in materials science for enhancing the efficiency of solar cells and optoelectronic devices (Chen et al., 2010).

properties

IUPAC Name

N'-[2-(2,4-dimethylphenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-N-(2-phenylethyl)oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H24N4O2S/c1-15-8-9-20(16(2)12-15)27-21(18-13-30-14-19(18)26-27)25-23(29)22(28)24-11-10-17-6-4-3-5-7-17/h3-9,12H,10-11,13-14H2,1-2H3,(H,24,28)(H,25,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VBLBDDSQADCNBF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)N2C(=C3CSCC3=N2)NC(=O)C(=O)NCCC4=CC=CC=C4)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H24N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

420.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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